4-(Trifluoromethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)piperidin-3-amine is an organic compound that contains a piperidine ring substituted with a trifluoromethyl group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. For example, the reaction of 4-chloropiperidine with trifluoromethylamine in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidin-3-amine can be compared with other similar compounds such as:
4-(Trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-(Trifluoromethyl)aniline: Contains an aniline ring with a trifluoromethyl group at the 4-position.
4-(Trifluoromethyl)benzylamine: Contains a benzylamine structure with a trifluoromethyl group at the 4-position.
The uniqueness of this compound lies in its combination of the piperidine ring, trifluoromethyl group, and amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h4-5,11H,1-3,10H2 |
InChI Key |
RJMOXFHTFYLVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.